
9H-fluoren-9-one O-(4-methoxybenzoyl)oxime
Overview
Description
9H-fluoren-9-one O-(4-methoxybenzoyl)oxime, also known as FMBO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. FMBO is a derivative of fluorenone and has a molecular formula of C19H15NO3.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
9H-fluoren-9-one O-(4-methoxybenzoyl)oxime has been shown to have various biochemical and physiological effects. In vitro studies have shown that 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In vivo studies have shown that 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime can reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime in lab experiments is its high purity and stability. 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime can be easily synthesized in large quantities with high purity, making it ideal for use in various experiments. However, one limitation of using 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime is its potential toxicity. 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime has been shown to have cytotoxic effects on certain cell types at high concentrations, and caution should be taken when handling and using this compound.
Future Directions
There are several future directions for research on 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime. One direction is to further explore its anti-tumor and neuroprotective effects. 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime may have potential as a therapeutic agent for cancer and neurodegenerative diseases, and more studies are needed to fully understand its mechanisms of action and potential clinical applications. Another direction is to investigate its potential use in OLEDs. 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime has shown promise as a highly efficient fluorescent material, and further research may lead to its use in commercial OLEDs.
Scientific Research Applications
9H-fluoren-9-one O-(4-methoxybenzoyl)oxime has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 9H-fluoren-9-one O-(4-methoxybenzoyl)oxime has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high fluorescence efficiency.
properties
IUPAC Name |
(fluoren-9-ylideneamino) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-24-15-12-10-14(11-13-15)21(23)25-22-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJIGCWYJDODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-ylidene)amino 4-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)
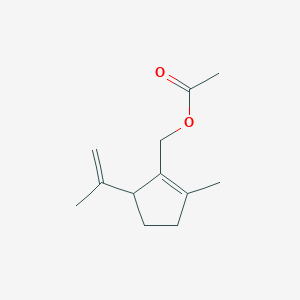

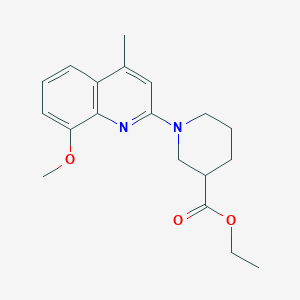
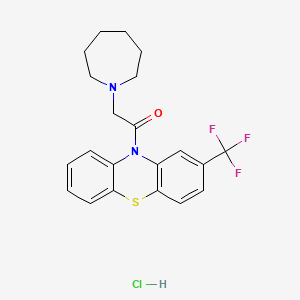

![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)
![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)
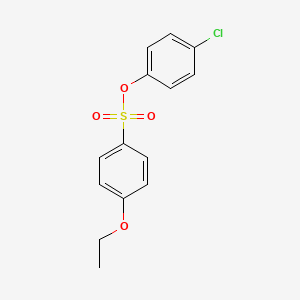

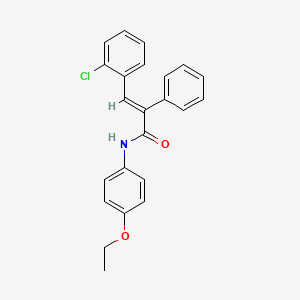
![N-(2-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4881827.png)
![1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4881838.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4881841.png)